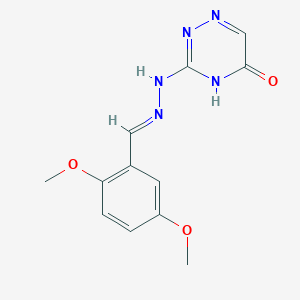![molecular formula C9H8N4O4 B6057447 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol, also known as MNTP, is a chemical compound that has been widely used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol is not fully understood, but it is believed to interact with proteins through a covalent bond formation. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been shown to bind to the active site of enzymes, thereby inhibiting their activity. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the detection of reactive oxygen species. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several advantages for lab experiments, including its stability, water solubility, and low toxicity. However, 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has some limitations, including its limited availability and high cost.
Orientations Futures
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several potential future directions, including its use as a photoaffinity label for the study of protein-protein interactions, as a fluorescent probe for the detection of reactive oxygen species, and as a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol may also have potential therapeutic applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol and its potential applications in various fields of science.
Conclusion
In conclusion, 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol is a chemical compound that has been widely used in scientific research for its various applications. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol can be synthesized through a reaction between 3-hydroxyphenol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been used in various scientific research applications, including as a photoaffinity label, a fluorescent probe, and a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several advantages for lab experiments, including its stability, water solubility, and low toxicity. However, further research is needed to fully understand the mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol and its potential applications in various fields of science.
Méthodes De Synthèse
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol can be synthesized through a reaction between 3-hydroxyphenol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. The reaction yields 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol as a yellow solid with a melting point of 156-158°C.
Applications De Recherche Scientifique
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been used in various scientific research applications, including as a photoaffinity label for the study of protein-protein interactions, as a fluorescent probe for the detection of reactive oxygen species, and as a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been used in the development of new materials, such as polymer-based sensors and nanocomposites.
Propriétés
IUPAC Name |
3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-12-9(10-8(11-12)13(15)16)17-7-4-2-3-6(14)5-7/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZRJLPDJVESRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)


![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
![4-(2,2-dimethylpropyl)-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2-piperazinone](/img/structure/B6057440.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)